A Technical Guide to the Spectroscopic Characterization of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile
A Technical Guide to the Spectroscopic Characterization of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile
This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile. Pyrrole derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural elucidation a critical step in research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, grounded in established spectroscopic principles and substituent effects on the pyrrole core.
Compound Profile
-
IUPAC Name: 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile
-
Molecular Formula: C₈H₉BrN₂
-
Molecular Weight: 213.08 g/mol
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Chemical Structure:
(Image generated for illustrative purposes)
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of hydrogen atoms within a molecule. For 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile, the ¹H NMR spectrum is predicted to be straightforward, characterized by three distinct singlets corresponding to the three methyl groups. The chemical shifts of these groups are influenced by their position on the pyrrole ring and the nature of adjacent substituents.[3]
Predicted ¹H NMR Data
The chemical shifts are predicted for a standard deuterated solvent such as CDCl₃. The actual chemical shifts can be influenced by the choice of solvent due to varying intermolecular interactions.[4][5][6][7][8]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.6 - 3.8 | Singlet | 3H | N-CH₃ (1-position) | The methyl group attached to the nitrogen atom is expected to be the most downfield of the three due to the direct deshielding effect of the electronegative nitrogen atom. |
| ~ 2.2 - 2.4 | Singlet | 3H | C-CH₃ (5-position) | This methyl group is adjacent to the bromine atom. While bromine is electronegative, its deshielding effect is less pronounced on a neighboring methyl group compared to the N-CH₃. |
| ~ 2.0 - 2.2 | Singlet | 3H | C-CH₃ (2-position) | This methyl group is adjacent to the electron-withdrawing nitrile group. The nitrile group's anisotropic effect and electron-withdrawing nature will influence its chemical shift, likely placing it in a similar region to the other C-methyl group but distinguishable in a high-field instrument. |
Experimental Protocol: ¹H NMR Spectroscopy
A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol.
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9][10][11]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]
-
Internal Standard: Although the residual solvent peak can be used as a reference, for precise measurements, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[10]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Caption: Workflow for ¹H NMR Analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. A broadband proton-decoupled ¹³C NMR spectrum of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is expected to show eight distinct signals, corresponding to the eight unique carbon atoms. The chemical shifts are predicted based on additive substituent effects on the pyrrole ring.[12]
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 140 - 145 | C5 | This carbon is attached to both a methyl group and a bromine atom. The deshielding effect of the bromine will cause a significant downfield shift. |
| ~ 130 - 135 | C2 | This carbon is attached to a methyl group and is adjacent to the nitrile group. |
| ~ 115 - 120 | C≡N | The carbon of the nitrile group typically appears in this region.[13] |
| ~ 110 - 115 | C4 | This carbon is directly bonded to the bromine atom, which will cause a downfield shift. |
| ~ 100 - 105 | C3 | This carbon is attached to the electron-withdrawing nitrile group. |
| ~ 30 - 35 | N-CH₃ | The N-methyl carbon is typically found in this range. |
| ~ 12 - 15 | C-CH₃ (at C5) | Alkyl substituents on the pyrrole ring appear in the upfield region. |
| ~ 10 - 13 | C-CH₃ (at C2) | Similar to the other C-methyl, its precise shift will be influenced by the adjacent nitrile. |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the data acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.[14]
-
Data Acquisition: Acquire the spectrum using a broadband proton-decoupling pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Caption: ¹³C NMR Signal Assignments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile will be dominated by a strong, sharp absorption from the nitrile group.
Predicted IR Absorption Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 2220 - 2260 | Strong, Sharp | C≡N stretch (Nitrile)[13][15] |
| ~ 2900 - 3000 | Medium | C-H stretch (from methyl groups)[16] |
| ~ 1450 - 1550 | Medium | C=C and C-N stretches (Pyrrole ring) |
| ~ 1375 | Medium | C-H bend (from methyl groups)[16] |
| ~ 500 - 600 | Medium-Weak | C-Br stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
ATR-FTIR is a convenient method for obtaining IR spectra of solid samples.[17]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[18]
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[18]
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.[18]
Caption: Workflow for ATR-FTIR Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile, Electron Ionization (EI) would be a suitable technique, as it is a volatile small molecule.[19][20][21][22][23]
Predicted Mass Spectrum Data (EI-MS)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of a bromine atom, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 212 and 214 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment at M-15 (m/z 197/199) is likely, resulting from the cleavage of one of the methyl groups.
-
Loss of HBr (-HBr): Fragmentation involving the loss of hydrogen bromide could lead to a fragment at m/z 132.
-
Loss of HCN (-HCN): Cleavage of the nitrile group as hydrogen cyanide could result in a fragment at M-27 (m/z 185/187).
-
Pyrrole Ring Cleavage: Further fragmentation of the pyrrole ring can lead to a complex pattern of smaller ions.[24][25][26]
-
| Predicted m/z | Relative Intensity | Assignment |
| 212/214 | High | [M]⁺ (Molecular Ion) |
| 197/199 | Medium-High | [M - CH₃]⁺ |
| 185/187 | Medium | [M - HCN]⁺ |
| 132 | Medium | [M - HBr]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[21]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Predicted EI-MS Fragmentation.
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